5-(Thiophen-3-YL)pyridin-2-amine
Description
5-(Thiophen-3-YL)pyridin-2-amine is a heterocyclic compound featuring a pyridine ring substituted at the 5-position with a thiophene moiety and an amine group at the 2-position. This structure combines aromatic nitrogen and sulfur heterocycles, which are common in pharmaceuticals and materials science due to their electronic and steric properties.
Properties
Molecular Formula |
C9H8N2S |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
5-thiophen-3-ylpyridin-2-amine |
InChI |
InChI=1S/C9H8N2S/c10-9-2-1-7(5-11-9)8-3-4-12-6-8/h1-6H,(H2,10,11) |
InChI Key |
HZFWDIDTKZHPIF-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1C2=CSC=C2)N |
Canonical SMILES |
C1=CC(=NC=C1C2=CSC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
- 3-(2-Methyltetrazol-5-yl)-5-(3-thienyl)pyridin-2-amine (9XZ): This compound (C₁₁H₁₀N₆S) shares the 5-thiophene-pyridin-2-amine backbone but includes a methyltetrazole substituent at the pyridine’s 3-position.
- 5-(4-Aminophenyl)pyridin-2-amine: Replacing the thiophene with an aminophenyl group (C₁₁H₁₁N₃) increases aromatic conjugation and introduces a primary amine, which may alter solubility and bioavailability .
- 5-(2-Methoxypyridin-3-YL)pyridin-2-amine : The methoxy group at the pyridine’s 2-position (C₁₁H₁₁N₃O) introduces steric hindrance and electron-donating effects, which could modulate reactivity and metabolic stability .
Molecular and Electronic Profiles
The thiophene moiety in this compound contributes to π-stacking interactions, while its smaller size compared to aminophenyl or methoxypyridyl groups may enhance membrane permeability .
Key Research Findings and Trends
- Synthetic Challenges : Low yields in thiadiazole derivatives (e.g., 19% for compound 23 ) highlight the need for improved catalytic methods for C–S bond formation .
- Activity-Structure Relationships : The addition of electron-withdrawing groups (e.g., trifluoromethyl in compound 24 ) enhances metabolic stability but may reduce solubility .
- Emerging Applications : Thiophene-pyridine hybrids are being explored as macrofilaricidal agents () and 11β-HSD1 inhibitors (), indicating versatility beyond oncology .
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